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Compound of Interest

Compound Name:
3-(2-Oxoimidazolidin-1-yl)benzoic

acid

Cat. No.: B1327057 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and experimental protocols for the

structural characterization of 3-(2-Oxoimidazolidin-1-yl)benzoic acid using Nuclear Magnetic

Resonance (NMR) spectroscopy.

Introduction
3-(2-Oxoimidazolidin-1-yl)benzoic acid is a molecule of interest in pharmaceutical research

and organic synthesis, featuring a benzoic acid moiety linked to an imidazolidinone ring.[1][2][3]

Elucidation of its precise chemical structure is crucial for understanding its reactivity, and

interaction with biological systems, and for quality control purposes.[3] High-resolution NMR

spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC)

techniques, provides a powerful tool for unambiguous structural assignment. This note outlines

the expected NMR data and provides standardized protocols for these analyses.

Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(2-
Oxoimidazolidin-1-yl)benzoic acid. These values are estimated based on the analysis of

similar benzoic acid and imidazolidinone derivatives.[4][5][6][7]
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Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.10 s (broad) 1H -COOH

~8.10 t, J ≈ 1.8 Hz 1H Ar-H2

~7.85
ddd, J ≈ 7.8, 1.8, 1.1

Hz
1H Ar-H6

~7.70
ddd, J ≈ 8.0, 2.2, 1.1

Hz
1H Ar-H4

~7.55 t, J ≈ 7.9 Hz 1H Ar-H5

~7.00 s (broad) 1H -NH

~3.90 t, J ≈ 8.0 Hz 2H -N-CH₂-

~3.45 t, J ≈ 8.0 Hz 2H -CH₂-NH-

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~167.0 -COOH

~156.0 -C=O (imidazolidinone)

~140.0 Ar-C1

~131.5 Ar-C3

~129.5 Ar-C5

~125.0 Ar-C6

~124.5 Ar-C4

~121.0 Ar-C2

~45.0 -N-CH₂-

~38.0 -CH₂-NH-

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
Weigh approximately 5-10 mg of 3-(2-Oxoimidazolidin-1-yl)benzoic acid.

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
Instrument: 400 MHz NMR Spectrometer

Solvent: DMSO-d₆
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Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.0 seconds

Relaxation Delay: 2.0 seconds

Spectral Width: 16 ppm

Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier

transformation. Phase and baseline correct the spectrum. Reference the residual DMSO

peak to 2.50 ppm.

¹³C NMR Spectroscopy
Instrument: 101 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.3 seconds

Relaxation Delay: 2.0 seconds

Spectral Width: 240 ppm

Processing: Apply a 1.0 Hz line broadening exponential window function prior to Fourier

transformation. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent

peak to 39.52 ppm.
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2D COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings.

Pulse Program: cosygpqf

Number of Scans: 2 per increment

Increments: 256

Relaxation Delay: 2.0 seconds

Spectral Width (F1 and F2): 10 ppm

Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4 per increment

Increments: 256

Relaxation Delay: 2.0 seconds

Spectral Width (F2 - ¹H): 10 ppm

Spectral Width (F1 - ¹³C): 180 ppm

Processing: Apply a QSINE window function in both dimensions.

Visualizations
Molecular Structure and Atom Numbering
Caption: Atom numbering for 3-(2-Oxoimidazolidin-1-yl)benzoic acid.
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Experimental Workflow

Sample Preparation

NMR Data Acquisition

Data Analysis & Interpretation

Weigh Sample (5-10 mg)

Dissolve in DMSO-d6 (0.6 mL)

Transfer to NMR Tube

1D ¹H NMR 1D ¹³C NMR 2D COSY 2D HSQC

Data Processing (FT, Phasing, Baseline Correction)

Assign Signals

Correlate 1D and 2D Data

Structure Elucidation

Click to download full resolution via product page
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Caption: Experimental workflow for NMR characterization.

Key COSY Correlations
Caption: Expected key ¹H-¹H COSY correlations.

Key HSQC Correlations

Protons (¹H)

Carbons (¹³C)

Ar-H2 (~8.10 ppm)

Ar-C2 (~121.0 ppm)

Ar-H4 (~7.70 ppm)

Ar-C4 (~124.5 ppm)

Ar-H5 (~7.55 ppm)

Ar-C5 (~129.5 ppm)

Ar-H6 (~7.85 ppm)

Ar-C6 (~125.0 ppm)

-N-CH₂- (~3.90 ppm)

-N-CH₂- (~45.0 ppm)

-CH₂-NH- (~3.45 ppm)

-CH₂-NH- (~38.0 ppm)

Click to download full resolution via product page

Caption: Expected key ¹H-¹³C HSQC correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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